3-Chloro-4-(methylamino)benzaldehyde

説明

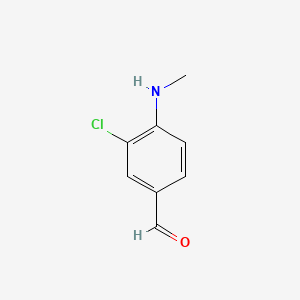

Chemical Name: 3-Chloro-4-(methylamino)benzaldehyde CAS Number: 1851-10-1 Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Purity: ≥97% (NLT 97%)

This compound is a high-purity intermediate critical in pharmaceutical synthesis and agrochemical research. Its structure features a benzaldehyde core substituted with a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 4-position. This configuration enhances reactivity in nucleophilic aromatic substitution and condensation reactions, making it valuable for constructing heterocyclic frameworks in drug development .

特性

IUPAC Name |

3-chloro-4-(methylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETMENOHIJLLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290880 | |

| Record name | 3-Chloro-4-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851-10-1 | |

| Record name | 3-Chloro-4-(methylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

3-Chloro-4-(methylamino)benzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

作用機序

The mechanism by which 3-Chloro-4-(methylamino)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context in which the compound is used.

類似化合物との比較

Key Compounds Compared :

Comparative Analysis

Research Findings and Trends

- Pharmaceutical Relevance: The methylamino group in this compound is a key motif in kinase inhibitor scaffolds, as seen in analogs like 5-Chloro-2-(methylamino)benzaldehyde (Similarity: 0.86) .

- Agrochemical Potential: Trifluoromethoxy derivatives are prioritized for pesticidal activity due to enhanced metabolic stability .

- Material Science : Bulky substituents (e.g., morpholin-4-yl-ethoxy) improve thermal stability in polymer precursors .

生物活性

3-Chloro-4-(methylamino)benzaldehyde, a compound with the chemical formula CHClN\O, has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive review of its biological activity, supported by case studies and research findings.

This compound is characterized by the following properties:

- Molecular Weight : 171.61 g/mol

- Melting Point : Approximately 50-52 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Human breast cancer (MCF-7)

- Colon cancer (HT-29)

The compound showed a dose-dependent reduction in cell viability, with IC values ranging from 10 to 30 µM, indicating potential as an anticancer agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Study on Anticancer Effects

A notable study conducted on mice bearing Ehrlich ascites carcinoma revealed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment also improved survival rates, suggesting its potential as a therapeutic agent.

Toxicological Assessment

In a toxicological assessment, the compound was evaluated for safety profiles. It was found to cause skin irritation and eye irritation at high concentrations, necessitating careful handling and consideration in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。